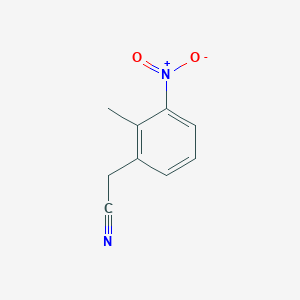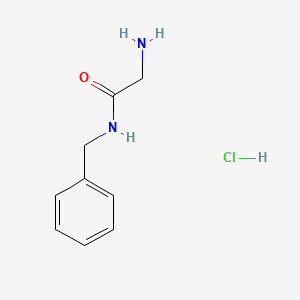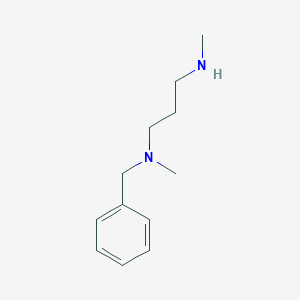
1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (MPCA) is a novel compound that has generated considerable interest in the scientific community. It is a derivative of the pyrrolizidine alkaloid family, a group of naturally occurring compounds that have been used for centuries in traditional medicines and as an insecticide. MPCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Chemical Properties
- Kajiwara et al. (1993) investigated the molecular structure and chemical properties of a derivative of 1H-pyrrolizine, identifying the presence of carbonyl, carboxyl groups, and a methoxycarbonylethyl group. This study is crucial for understanding the compound's chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Kajiwara et al., 1993).
2. Synthesis and Biological Activity
- Research by Krichevskii et al. (2007) and Ladurée et al. (1989) explored the synthesis of compounds related to 1H-pyrrolizine, demonstrating their potential in affecting learning, memory, and antileukemic activity. These findings suggest the compound's applicability in developing therapeutic agents for various neurological and oncological conditions (Krichevskii et al., 2007) (Ladurée et al., 1989).
3. Novel Alkaloids and Anti-Inflammatory Activity
- Sun et al. (2019) discovered a new pyrrolizine alkaloid with anti-inflammatory properties from the peels of Punica granatum. This highlights the potential of 1H-pyrrolizine derivatives in the development of anti-inflammatory drugs (Sun et al., 2019).
4. Impact on Cholinergic System
- Another study by Krichevskii et al. (2007) indicates that certain derivatives can influence the central cholinergic system, suggesting possible applications in treating neurological disorders (Krichevskii et al., 2007).
5. Advanced Synthesis Techniques
- Walizei and Breitmaier (1990) and Denislamova et al. (2008) discussed advanced synthesis methods for pyrrolizine compounds, contributing to the field of organic chemistry and facilitating the production of potentially useful derivatives (Walizei & Breitmaier, 1990) (Denislamova et al., 2008).
6. Structural and Spectroscopic Studies
- Silva et al. (2006) conducted a detailed study on the crystal structure and spectroscopic properties of a derivative, providing valuable insights for future research and application in various scientific disciplines (Silva et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been found to target nucleic acid phase transitions . This suggests that the compound could potentially interact with nucleic acids or proteins involved in nucleic acid metabolism.
Mode of Action
These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with nucleic acids, it could potentially influence pathways involving dna replication, transcription, and translation
Pharmacokinetics
A related compound, moc-etomidate, has been found to be rapidly metabolized with an in vitro half-life of 44 minutes . This suggests that “7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid” might also have rapid metabolism and short half-life, although further studies are needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been found to be influenced by the pH of the environment
Safety and Hazards
Zukünftige Richtungen
The field of carboxylic acid chemistry continues to evolve with new synthetic methods and applications being developed. For example, the Suzuki–Miyaura coupling reaction, a carbon-carbon bond-forming reaction involving organoboron reagents and carboxylic acids, has been widely applied in organic synthesis .
Eigenschaften
IUPAC Name |
7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXYEQRFRJNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544528 |
Source


|
| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92992-17-1 |
Source


|
| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














